Benzyl 3-sulfamoylpropanoate
Overview
Description
Benzyl 3-sulfamoylpropanoate is a compound with the molecular weight of 243.28 . It is a white or off-white crystalline solid.
Molecular Structure Analysis
The molecular formula of this compound is C10H13NO4S . The InChI code is 1S/C10H13NO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,13,14) .Scientific Research Applications
Chemical Synthesis and Material Science
Benzyl 3-sulfamoylpropanoate and related compounds find applications in chemical synthesis, particularly in the development of new methodologies for producing complex molecules. For example, research has demonstrated the effectiveness of sulfamoyl carbamates and sulfamide derivatives, synthesized from reactions involving benzyl amines, in inhibiting carbonic anhydrase enzymes, highlighting their potential in designing inhibitors for therapeutic targets (Göksu et al., 2014). Similarly, this compound derivatives have been explored for their catalytic properties in the synthesis of highly substituted imidazoles, demonstrating the utility of silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst in solvent-free conditions, thus contributing to the green chemistry field (Niknam et al., 2011).
Environmental Microbiology
In the realm of environmental microbiology, derivatives of this compound have been investigated for their roles in the metabolic pathways of microbial consortia capable of degrading pollutants. This includes studies identifying intermediates in the degradation of benzene by sulfidogenic consortia, with benzoate identified as a metabolite, suggesting a potential role of related sulfamoyl compounds in environmental bioremediation processes (Phelps et al., 2001).
Catalysis and Reaction Mechanisms
Research on catalysis and reaction mechanisms has also benefitted from the study of this compound and its analogs. For instance, the synthesis of phenyl benzoate using sulfamic acid as a catalyst was studied, providing insights into esterification processes and the influence of various factors on reaction efficiency. This research contributes to the understanding of catalyzed reactions and the optimization of synthetic pathways for industrial applications (Sun Li-hui, 2008).
Properties
IUPAC Name |
benzyl 3-sulfamoylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSGWPZFURVXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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